5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride CAS number
5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride CAS number
An In-depth Technical Guide to 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride
CAS Number: 51605-33-5
Executive Summary
This guide provides a comprehensive technical overview of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride (CAS No. 51605-33-5), a pivotal heterocyclic building block in modern medicinal chemistry and drug development. The imidazole moiety is a cornerstone of numerous biologically active molecules, and this specific intermediate offers a reactive "handle" for its incorporation into larger, more complex structures.[1][2] We will delve into its fundamental physicochemical properties, detail a robust and high-yield synthetic protocol, explore its applications as a versatile synthetic intermediate, and provide essential safety and handling guidelines. This document is intended for researchers, synthetic chemists, and drug development professionals who require a practical and in-depth understanding of this valuable compound.
Introduction: The Strategic Importance of the Imidazole Scaffold
The imidazole ring system is a privileged scaffold in pharmaceutical sciences, forming the core of essential biomolecules like the amino acid histidine and numerous enzymatic cofactors.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component of drug candidates designed to interact with biological targets.[2] 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride serves as a critical and highly functionalized intermediate, enabling the straightforward introduction of the 4-methylimidazole core into target molecules. Its primary utility stems from the chloromethyl group at the 5-position, which acts as a potent electrophile, readily undergoing nucleophilic substitution reactions.
This guide focuses specifically on the hydrochloride salt form, which enhances the compound's stability and simplifies handling compared to the free base.
Physicochemical & Structural Properties
A precise understanding of a reagent's properties is fundamental to its effective use in synthesis. The key identifiers and characteristics of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 51605-33-5 | [3] |
| Molecular Formula | C₅H₇ClN₂ · HCl | [3] |
| Molecular Weight | 167.04 g/mol | [3] |
| Appearance | Solid | [3] |
| MDL Number | MFCD00159660 | [3] |
| InChI Key | PDWPOXKSTFGRIT-UHFFFAOYSA-N | [3] |
| SMILES String | CC1=C(CCl)NC=N1.Cl | [3] |
Synthesis: A High-Yield Chlorination Protocol
The most direct and efficient synthesis of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride involves the chlorination of its corresponding alcohol precursor, 4-hydroxymethyl-5-methylimidazole.[4] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.
Causality of Reagent Choice: Thionyl chloride is highly effective for this type of conversion for several reasons. The reaction mechanism proceeds through a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion. This Sₙi (internal nucleophilic substitution) mechanism is highly efficient. Crucially, the byproducts of the reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification. The excess HCl generated also ensures the final product is isolated as the desired hydrochloride salt.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and should only be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.[4]
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Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet. Add thionyl chloride (50 ml) to the flask.
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Cooling: Cool the stirred thionyl chloride in an ice bath.
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Reagent Addition: Add 4-hydroxymethyl-5-methylimidazole (11.2 g, 0.1 mol) in very small portions over a period of 15 minutes. Causality: This portion-wise addition is critical to control the vigorous and exothermic nature of the reaction, maintaining the internal temperature between 10°C and 20°C.[4] A colorless precipitate will begin to form.
-
Reaction Progression: Once the addition is complete, allow the reaction temperature to slowly rise to 55°C (±5°C) over approximately 30 minutes. Maintain this temperature for an additional 30 minutes to ensure the reaction goes to completion.[4]
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Workup: Cool the mixture back down to 10°C in an ice bath.
-
Precipitation: Carefully dilute the cooled mixture with 100 ml of diethyl ether. Causality: The product is insoluble in ether, and this step ensures complete precipitation, maximizing the isolated yield.
-
Isolation: Collect the colorless precipitate by filtration. Wash the solid thoroughly with diethyl ether to remove any residual thionyl chloride.
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Drying: Air-dry the collected solid to yield the final product, 4-methyl-5-chloromethyl imidazole hydrochloride (typically ~15.2 g, 91% yield).[4] The reported melting point is 208°-211°C with decomposition.[4]
Applications in Synthetic & Medicinal Chemistry
The primary value of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride lies in its role as an electrophilic building block. The C-Cl bond is activated by the adjacent imidazole ring, making it susceptible to displacement by a wide range of nucleophiles in Sₙ2 reactions. This allows for the covalent attachment of the 4-methylimidazole moiety to diverse molecular scaffolds.
Caption: General Sₙ2 reactivity of the chloromethyl-imidazole scaffold.
A common subsequent transformation is N-alkylation, where a substituent is added to one of the imidazole's nitrogen atoms. For instance, direct N-alkylation with benzyl bromide in the presence of a base can yield 1-Benzyl-5-(chloromethyl)-1H-imidazole, another key intermediate for more complex pharmaceutical targets.[5] This two-step process—synthesis of the chloromethyl intermediate followed by its reaction with a nucleophile—is a powerful strategy in drug discovery.
Safety, Handling, and Storage
As a reactive chemical intermediate, 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride requires careful handling. It is classified as a corrosive substance that can cause serious eye damage and skin irritation.[3]
| Safety Aspect | Recommendation | Source(s) |
| GHS Pictogram | GHS05 (Corrosion) | [3] |
| Signal Word | Danger | [3] |
| Hazard Statements | H318: Causes serious eye damage.H315: Causes skin irritation. | [3] |
| Precautionary Codes | P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, tightly fitting safety goggles, and appropriate lab coat. Handle in a well-ventilated area or fume hood. | [6] |
| Storage | Store locked up in a dry, well-ventilated place. Keep the container tightly closed. | [6] |
| Spill Response | Evacuate personnel. Avoid dust formation. Collect dry material and arrange for disposal. Do not let the chemical enter drains. | [6] |
Conclusion
5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined synthesis, predictable reactivity, and the biological significance of the imidazole core make it an indispensable building block. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can confidently and effectively leverage this intermediate to construct novel molecular architectures in the pursuit of new therapeutic agents.
References
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Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. PrepChem.com. [Link]
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5-Chloro-4-methyl-1H-imidazole | C4H5ClN2 | CID 313196. PubChem. [Link]
-
2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride | C4H8Cl2N2 | CID 2760928. PubChem. [Link]
-
5-(Chloromethyl)-1-methyl-1H-imidazole | C5H7ClN2 | CID 14239695. PubChem. [Link]
- US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.
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The Versatility of Imidazole-Based Compounds in Chemical Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. [Link]
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